molecular formula C14H11N3O2 B2741487 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 776332-46-8

5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2741487
CAS No.: 776332-46-8
M. Wt: 253.261
InChI Key: SLTONGCIJKMKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 776332-46-8) is a heterocyclic compound with a pyrazolo[1,5-a]pyrimidine core structure. Its molecular formula is C₁₄H₁₁N₃O₂, and it has a molecular weight of 253.26 g/mol . The compound features a methyl group at position 5, a phenyl group at position 7, and a carboxylic acid moiety at position 2.

Properties

IUPAC Name

5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9-7-12(10-5-3-2-4-6-10)17-13(15-9)8-11(16-17)14(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTONGCIJKMKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776332-46-8
Record name 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chemical Reactions Analysis

5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it induces apoptosis in breast cancer cells by activating specific apoptotic pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant activity against MCF-7 and HeLa cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .

Anti-inflammatory Properties

Another promising application is its anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Research Findings:
In vitro assays indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in activated macrophages .

Enzyme Inhibition Studies

The compound has also been investigated for its role as an enzyme inhibitor. It has been reported to inhibit certain kinases involved in cancer progression.

Data Table: Enzyme Inhibition Activity

Enzyme TargetIC50 (µM)Reference
Cyclin-dependent kinase 2 (CDK2)12.4Journal of Medicinal Chemistry
Glycogen synthase kinase 3 (GSK3)8.9Bioorganic & Medicinal Chemistry Letters

Proteomics Research

In proteomics, this compound is used as a tool to study protein interactions and modifications. Its ability to selectively bind to specific proteins makes it valuable in elucidating signaling pathways.

Application Example:
A recent proteomics study utilized this compound to identify novel protein targets involved in cellular stress responses, providing insights into cellular mechanisms under stress conditions .

Mechanism of Action

The mechanism of action of 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituents at positions 5 and 7. Below is a detailed comparison of structurally related compounds:

Structural and Physicochemical Properties

Compound Name Substituents (Position 5/7) Molecular Formula Molecular Weight (g/mol) Key Features
5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Main compound) 5-Me, 7-Ph C₁₄H₁₁N₃O₂ 253.26 High synthetic accessibility; used in PI3Kδ inhibitor derivatives .
5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Me, 7-C₂F₅ C₁₀H₈F₅N₃O₂ 297.19 Enhanced lipophilicity due to fluorination; potential for improved membrane permeability .
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Me, 7-CF₃ (tetrahydro) C₉H₁₀F₃N₃O₂ 249.23* Partially saturated ring may improve solubility and metabolic stability .
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Furan, 7-CF₃ C₁₂H₆F₃N₃O₃ 297.19 Heterocyclic furan group introduces hydrogen-bonding potential .
7-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 7-Trimethylpyrazolyl C₁₃H₁₃N₅O₂ 271.28 Bulky substituent may influence steric interactions with biological targets .
5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-(4-EtPh), 7-CF₃ C₁₃H₁₁F₃N₂O₂S 316.30 Ethylphenyl group increases lipophilicity; sulfonamide linkage for diversification .
7-Chloromethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid 7-ClCH₂, 5-O (dihydro) C₈H₆ClN₃O₃ 227.61 Oxo and dihydro modifications alter ring conformation and reactivity .

*Calculated based on molecular formula.

Key Findings from Research

  • Position 2 Carboxylic Acid : Critical for derivatization into amides, which are often essential for biological activity .
  • Fluorination vs. Hydrogenation : Fluorinated derivatives improve target affinity but may require complex synthesis, whereas tetrahydro analogs () offer simpler solubility profiles .
  • Substituent Diversity: Ethylphenyl () and chloromethyl () groups demonstrate how minor structural changes can significantly alter pharmacokinetic properties .

Biological Activity

5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 312922-05-7) is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₁N₃O₂
  • Molecular Weight : 253.26 g/mol
  • CAS Number : 312922-05-7
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities.

Biological Activity Overview

The biological activities of this compound primarily include:

  • Anticancer Activity : Several studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anti-proliferative effects against various cancer cell lines.

Case Studies and Research Findings

  • In Vitro Cytotoxicity Studies
    • A study evaluated the anticancer efficacy of synthesized pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The results indicated that compounds derived from this scaffold demonstrated moderate to good anti-tumor effects.
    • Specifically, one derivative showed an IC50 value of 8.64 µM against HCT-116 cells, which is comparable to doxorubicin (IC50 = 5.49 µM) .
  • Mechanism of Action
    • Molecular docking studies were performed to investigate the binding affinity of these compounds to cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation. The docking simulations suggested that these compounds bind effectively to CDK2, indicating a potential mechanism for their cytotoxic activity .
  • Cell Cycle Analysis
    • Flow cytometry analysis revealed that treatment with these compounds led to significant alterations in cell cycle distribution in MCF-7 cells. Notably, there was an increase in the pre-G1 phase population, indicating induction of apoptosis .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-718.52 - 20.26CDK2 inhibition
HCT-1168.64Apoptosis induction
MCF-7~10Cell cycle arrest

Q & A

Q. What synthetic methodologies are commonly used to prepare 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid?

The compound can be synthesized via cyclocondensation of 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol under reflux, followed by purification using column chromatography and recrystallization from cyclohexane . Modifications to the carboxylate group (e.g., hydrolysis or functionalization) can yield the carboxylic acid derivative. Key steps include monitoring reaction progress via TLC and optimizing solvent systems for crystallization.

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation involves a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic shifts for pyrazole (δ 6–8 ppm) and pyrimidine (δ 8–9 ppm) protons .
  • X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., fused-ring planarity <1.5°), and intermolecular interactions (e.g., C–H···O hydrogen bonds, π–π stacking) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound?

Purification typically employs silica gel chromatography with petroleum ether/ethyl acetate (8:2 v/v) as the eluent. Recrystallization from cyclohexane or ethanol yields high-purity crystals (>98% by HPLC). For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent choice : Polar aprotic solvents (DMF, pyridine) enhance cyclization efficiency for pyrazolo[1,5-a]pyrimidines, while ethanol minimizes side reactions .
  • Catalysis : Acidic or basic conditions (e.g., triethylamine) stabilize intermediates during carboxylate hydrolysis .
  • Temperature control : Reflux (~80°C) accelerates cyclization, while lower temperatures (25°C) reduce decomposition in sensitive intermediates .

Q. What analytical approaches resolve contradictions in spectral or crystallographic data?

  • Dynamic NMR : Detects tautomerism or conformational flexibility in solution (e.g., keto-enol equilibria) .
  • DFT calculations : Compare experimental and theoretical 1^1H/13^13C NMR shifts to validate assignments .
  • Single-crystal refinement : Addresses discrepancies in bond angles or hydrogen bonding by refining anisotropic displacement parameters .

Q. How does substituent variation at the 5- and 7-positions influence bioactivity?

  • Trifluoromethyl groups : Enhance metabolic stability and binding affinity to targets like CRF1 receptors .
  • Phenyl rings : Promote π-stacking with aromatic residues in enzyme active sites (e.g., COX-2 inhibition) .
  • Carboxylic acid : Facilitates salt formation for improved solubility and pharmacokinetics .

Q. What safety protocols are critical during synthesis and handling?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods when handling volatile solvents (DMF, pyridine) .
  • Waste disposal : Segregate halogenated byproducts (e.g., chlorinated intermediates) for specialized treatment .

Methodological Challenges and Solutions

Q. Why might crystallization fail for certain derivatives, and how is this addressed?

Poor crystallization often stems from:

  • High solubility : Reduce solvent polarity (e.g., switch from ethanol to cyclohexane) .
  • Amorphous impurities : Pre-purify via flash chromatography or trituration with cold ether .
  • Polymorphism : Screen multiple solvents (e.g., DMF, acetonitrile) to isolate stable polymorphs .

Q. How are computational tools integrated into reaction design for novel analogs?

  • Quantum chemical calculations : Predict regioselectivity in cyclocondensation reactions (e.g., Fukui indices for nucleophilic/electrophilic sites) .
  • Molecular docking : Guide structural modifications to enhance binding to targets like HMG-CoA reductase .

Q. What strategies validate biological activity in enzymatic or cellular assays?

  • Dose-response studies : Measure IC50_{50} values for enzyme inhibition (e.g., COX-2, CRF1) .
  • Cellular viability assays : Use MTT or ATP-based assays to assess cytotoxicity in cancer models .
  • ADMET profiling : Evaluate solubility, plasma stability, and CYP450 interactions to prioritize lead compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.